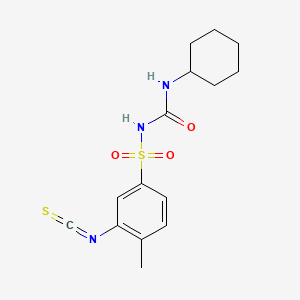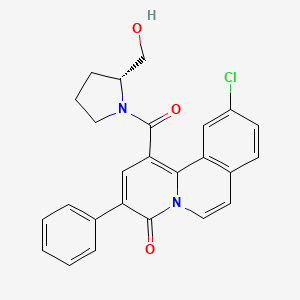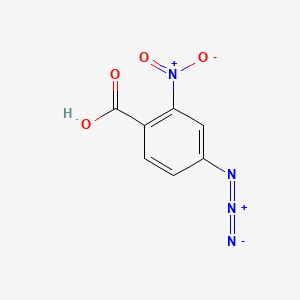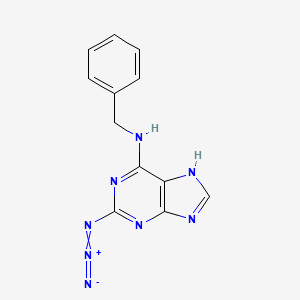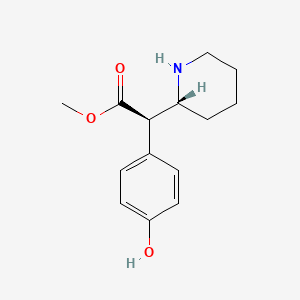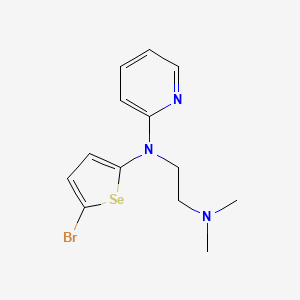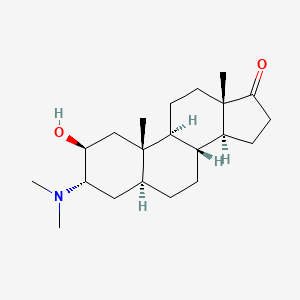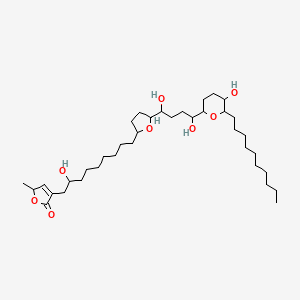![molecular formula C14H26NO+ B1230047 4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol](/img/structure/B1230047.png)
4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol is a N-alkylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
1. Enamine Chemistry and Stereoselective Synthesis
- The chemistry of pyrrolidine, a component of the compound , has been extensively studied in enamine chemistry. Pyrrolidine enamines of cyclohexanone show high diastereoselectivity in the synthesis of bicyclic ketones (Andrew, Mellor, & Reid, 2000).
2. Regio- and Stereo-Chemistry in Organic Reactions
- Pyrrolidinyl compounds, closely related to the molecule , exhibit unique regio- and stereo-chemistry in reactions with various sulphones, demonstrating their potential in the synthesis of complex organic molecules (Fabrissin, Fatutta, Malusà, & Risaliti, 1980).
3. Polar Cycloaddition Reactions
- The synthesis of pyrrolidines, including those structurally related to the compound of interest, in [3+2] cycloaddition reactions reveals their importance in creating biologically active molecules used in medicine and industry (Żmigrodzka et al., 2022).
4. Higher Ring Systems in Organic Synthesis
- The compound’s structural family has been used in forming higher ring systems like 1.3-dipyrrolidino-2-oxaadamantane, demonstrating the versatility of pyrrolidine derivatives in complex organic syntheses (Stetter & Komorowski, 1971).
5. Conformation Studies in Organic Chemistry
- Studies on bicyclic compounds similar to the one offer insights into the conformation of organic molecules, aiding in understanding chemical reactivity and molecular design (Casarini, Rosini, Grilli, Lunazzi, & Mazzanti, 2003).
6. Novel Approaches in Organic Synthesis
- Bicyclic compounds, akin to the one , are synthesized using various novel methods, such as four-component bicyclizations, to create skeletally diverse derivatives with potential applications in drug design and material science (Tu et al., 2014).
Eigenschaften
Molekularformel |
C14H26NO+ |
|---|---|
Molekulargewicht |
224.36 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C14H26NO/c1-15(9-2-3-10-15)13-8-7-11-5-4-6-12(13)14(11)16/h11-14,16H,2-10H2,1H3/q+1 |
InChI-Schlüssel |
XPLDIPBUNDHFNG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1)C2CCC3CCCC2C3O |
Kanonische SMILES |
C[N+]1(CCCC1)C2CCC3CCCC2C3O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



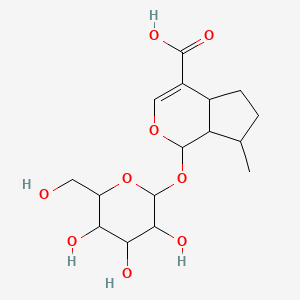
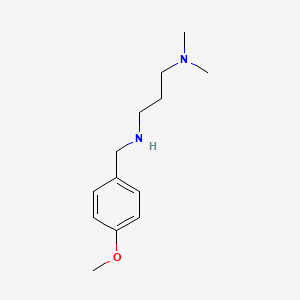

![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)
